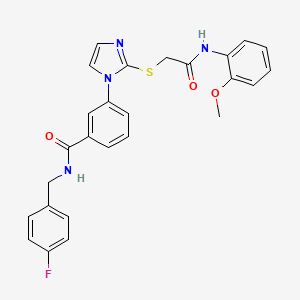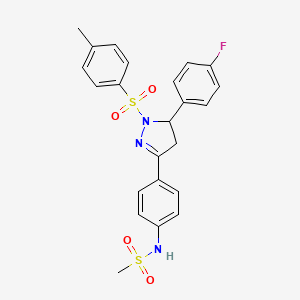![molecular formula C15H19ClN4S B2441635 4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol CAS No. 750599-44-1](/img/structure/B2441635.png)
4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-chlorophenyl)-5-[1-(piperidin-1-yl)ethyl]-4H-1,2,4-triazole-3-thiol, commonly known as CCT, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CCT is a triazole-based compound that exhibits unique chemical and biological properties, making it an attractive candidate for drug development and other scientific applications.
Applications De Recherche Scientifique
Molecular Docking and Anticancer Activity
This compound is involved in studies exploring its anti-cancer properties through molecular docking studies. For example, research demonstrates the stability, conformational analyses, and potential as EGFR inhibitors of related compounds, highlighting the significance of such molecules in the development of cancer therapeutics. Specifically, the study reveals insights into the tautomeric properties, conformations, and mechanisms behind the anti-cancer properties of benzimidazole derivatives bearing the 1,2,4-triazole moiety, suggesting potential anti-cancer activity through strong inter-molecular hydrogen bonds within the EGFR binding pocket (Karayel, 2021).
Antimicrobial Applications
The compound's structure has been leveraged in synthesizing derivatives with potential antimicrobial properties. Research into similar structures indicates their utility in generating new antimicrobial agents, such as the synthesis of mercapto-and aminopyrimidine derivatives showing activity against pathogenic microorganisms (El-kerdawy et al., 1990). This underlines the compound's role in the development of novel antimicrobial therapies.
Antifungal and Physicochemical Studies
Novel antifungal compounds incorporating the 1,2,4-triazole class, including derivatives of the compound , have been synthesized and characterized, with studies determining pharmacologically relevant physicochemical properties like solubility in various solvents. These studies provide essential insights into the compound's solubility thermodynamics and partitioning processes, which are crucial for drug delivery and effectiveness (Volkova et al., 2020).
Diabetes Treatment Potential
Investigations into S-substituted derivatives of 1,2,4-triazol-3-thiol, structurally related to the compound, have shown significant potential as new drug candidates for treating type II diabetes. These studies highlight the compound's role in synthesizing derivatives that exhibit potent α-glucosidase inhibitory activity, presenting a promising avenue for diabetes treatment (Aziz ur-Rehman et al., 2018).
Dopamine Receptor Ligands
Research into similar compounds has identified their potential as selective high-affinity ligands for the human dopamine D4 receptor, suggesting their utility in developing treatments for neurological disorders. This application underscores the compound's significance in neuroscience and pharmacology research, contributing to the understanding and treatment of conditions like schizophrenia and bipolar disorder (Rowley et al., 1997).
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-3-(1-piperidin-1-ylethyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN4S/c1-11(19-9-3-2-4-10-19)14-17-18-15(21)20(14)13-7-5-12(16)6-8-13/h5-8,11H,2-4,9-10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IROPFSZZIGTKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1C2=CC=C(C=C2)Cl)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


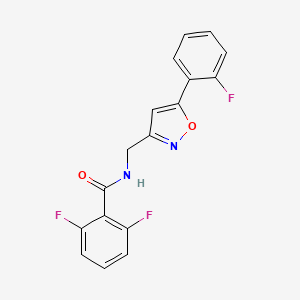
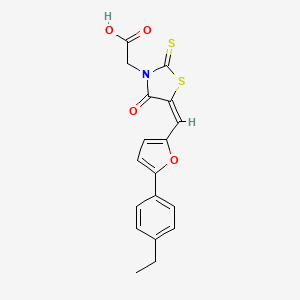
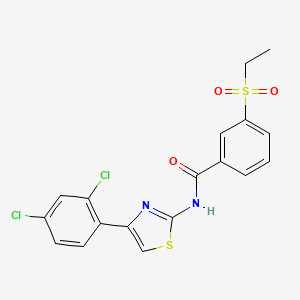
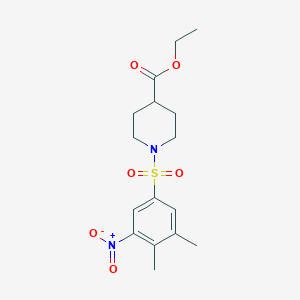
![[4-(8-methoxy-2-oxochromen-3-yl)-2-oxochromen-7-yl] N,N-dimethylcarbamate](/img/structure/B2441565.png)
![ethyl 6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2441566.png)

![4-(4-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B2441568.png)
![N-[2-(3-methylphenyl)-4-oxochromen-6-yl]acetamide](/img/structure/B2441569.png)
![5-[(2-methylpropan-2-yl)oxy]-1H-pyrazole](/img/structure/B2441570.png)
![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(furan-3-yl)methanone](/img/structure/B2441573.png)
